molecular formula C4H11N3 B1360318 Piperazin-1-amine CAS No. 30651-60-6

Piperazin-1-amine

Cat. No.: B1360318
CAS No.: 30651-60-6
M. Wt: 101.15 g/mol
InChI Key: IYPZRUYMFDWKSS-UHFFFAOYSA-N
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Description

Piperazin-1-amine, also known as 1-aminopiperazine, is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of an amino group attached to the piperazine ring. This compound is of significant interest due to its wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Mechanism of Action

Target of Action

Piperazin-1-amine, also known as Piperazine, primarily targets the GABA receptors in the body . It binds directly and selectively to muscle membrane GABA receptors . In addition, this compound derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the GABAergic system and acetylcholine metabolism . This compound’s interaction with GABA receptors leads to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine, thereby increasing its availability .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of this compound’s action is the paralysis of parasites , which allows the host body to easily remove or expel the invading organism . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, it can potentially enhance cognitive function by increasing the availability of acetylcholine .

Biochemical Analysis

Biochemical Properties

Piperazin-1-amine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a ligand for certain receptors, modulating their signaling pathways. It also interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions can lead to the activation or inhibition of enzymatic activity, thereby affecting metabolic flux and the levels of metabolites within the cell .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it can act as an agonist or antagonist for GABA receptors, modulating neurotransmission and neuronal activity. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression, enzyme activity, and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exert beneficial effects, such as enhancing cognitive function or reducing anxiety. At high doses, it can cause toxic or adverse effects, such as neurotoxicity, hepatotoxicity, or cardiotoxicity. These threshold effects are important to consider when evaluating the safety and efficacy of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites. These metabolic transformations can affect the biological activity and toxicity of this compound, influencing its overall pharmacokinetic and pharmacodynamic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving organic cation transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazin-1-amine can be synthesized through various methods. One common approach involves the reaction of piperazine with ammonia or amines under controlled conditions. Another method includes the reduction of nitro-substituted piperazines using reducing agents such as hydrogen in the presence of a catalyst.

Industrial Production Methods: Industrially, this compound is produced by the ammoniation of 1,2-dichloroethane or ethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of this compound. The product is then purified through distillation or crystallization to obtain the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen in the presence of a catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Piperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is used in the development of drugs for treating various diseases, including neurological disorders and infections.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Piperazine: A closely related compound with similar structural features but without the amino group.

    Aminoethylpiperazine: Contains an additional ethylamine group, making it more versatile in certain applications.

    Homopiperazine: A homologous compound with an extended carbon chain.

Uniqueness: Piperazin-1-amine is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPZRUYMFDWKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276410
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-60-6
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOPIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine?

A1: The molecular formula of 4-Methyl-N-(4-nitrobenzylidene)this compound is C12H16N4O2 []. Unfortunately, the molecular weight is not provided in the abstract.

Q2: Can you describe the key structural features of 4-Methyl-N-(4-nitrobenzylidene)this compound as determined by the research?

A2: The research article highlights several key structural features of 4-Methyl-N-(4-nitrobenzylidene)this compound []:

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